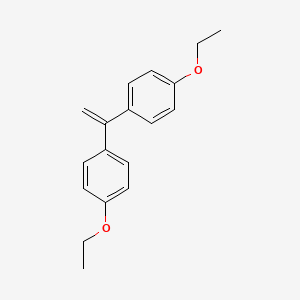
1,1-Bis(4-ethoxyphenyl)ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-ethoxyphenyl)ethylene is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two ethoxyphenyl groups attached to an ethylene moiety
準備方法
Synthetic Routes and Reaction Conditions
1,1-Bis(4-ethoxyphenyl)ethylene can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,1-Bis(4-ethoxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzophenone or 4-ethoxybenzoic acid.
Reduction: Formation of 1,1-Bis(4-ethoxyphenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,1-Bis(4-ethoxyphenyl)ethylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Bis(4-ethoxyphenyl)ethylene involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl groups can participate in various binding interactions, while the ethylene moiety can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethylene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Bis(4-chlorophenyl)ethylene: Contains chlorophenyl groups instead of ethoxyphenyl groups.
1,1-Bis(4-hydroxyphenyl)ethylene: Hydroxy groups replace the ethoxy groups.
Uniqueness
1,1-Bis(4-ethoxyphenyl)ethylene is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
特性
CAS番号 |
5031-92-5 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1-ethoxy-4-[1-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-4-19-17-10-6-15(7-11-17)14(3)16-8-12-18(13-9-16)20-5-2/h6-13H,3-5H2,1-2H3 |
InChIキー |
QVEWIQXUTCLSSW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
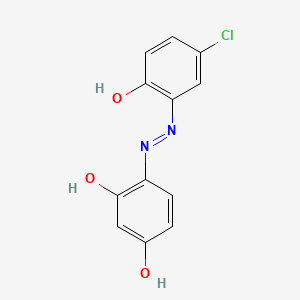
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
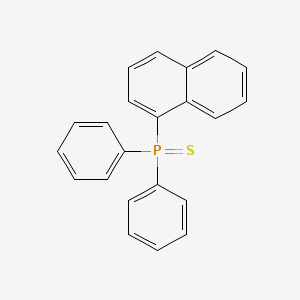
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
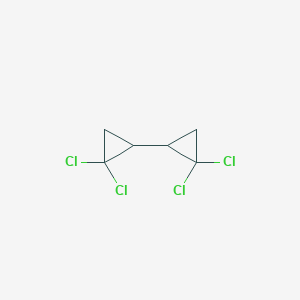
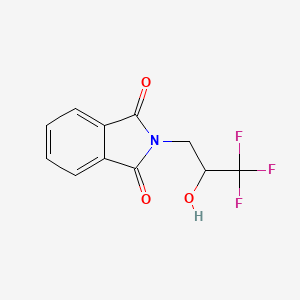
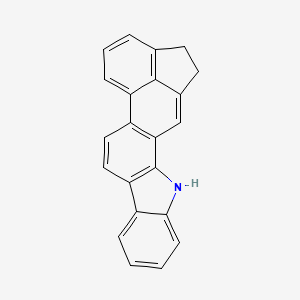
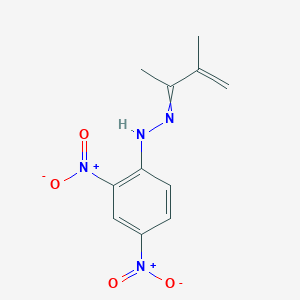

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)

